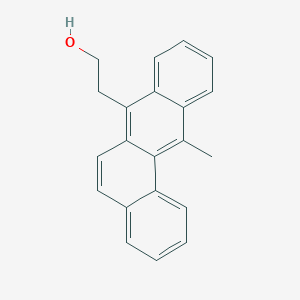

Benz(a)anthracene-7-ethanol, 12-methyl-

Description

Historical Background of Polycyclic Aromatic Hydrocarbon (PAH) Research

The study of polycyclic aromatic hydrocarbons represents one of the most important chapters in environmental toxicology research. The connection between PAHs and human health was first identified in 1775 when Percivall Pott, a surgeon at St. Bartholomew's Hospital in London, observed that chimney sweeps frequently developed scrotal cancer, which he attributed to their occupational exposure to soot. This observation established one of the earliest links between environmental exposures and cancer development.

By the early 1900s, the connection between increased cancer rates and exposure to soot and coal tar was widely accepted in the scientific community. A significant breakthrough came in 1915 when Yamigawa and Ichicawa experimentally produced skin cancers by applying coal tar to rabbit ears, providing the first experimental evidence of PAHs' carcinogenic potential.

In 1922, Ernest Kennaway determined that the carcinogenic component of coal tar mixtures was an organic compound consisting only of carbon and hydrogen. Later, Cook, Hewett, and Hieger linked the specific spectroscopic fluorescent profile of benzo[a]pyrene to the carcinogenic component of coal tar, marking the first time a specific compound from an environmental mixture was demonstrated to be carcinogenic.

The epidemiological understanding of PAH exposure expanded in the 1930s when researchers from Japan, the UK, and the US reported higher rates of lung cancer among workers exposed to PAH-rich environments, such as coke ovens and coal carbonization and gasification processes.

Position of Benz(a)anthracene-7-ethanol, 12-methyl- in PAH Classification

Polycyclic aromatic hydrocarbons are organic compounds composed of multiple fused aromatic rings arranged in various configurations. PAHs are classified based on their structural characteristics, with the most common classification dividing them into light-molecular weight PAHs (LMW PAHs; having two or three aromatic rings) and high-molecular weight PAHs (HMW PAHs; having four or more aromatic rings).

Benz(a)anthracene-7-ethanol, 12-methyl- belongs to the high-molecular weight PAH category as it is derived from benz(a)anthracene, which has four fused aromatic rings. Within the PAH classification system, it falls under the category of substituted PAHs, as it contains both methyl and ethanol functional groups attached to the basic ring structure.

In the hierarchical classification of PAHs, this compound is positioned as a derivative of benz(a)anthracene, which itself is classified as a polycyclic aromatic hydrocarbon consisting of four fused benzene rings arranged in a linear pattern with one angular ring. The addition of the functional groups at specific positions (methyl at position 12 and ethanol at position 7) creates a unique molecular entity with distinct physical, chemical, and potentially biological properties.

Structural Relationship to Parent and Analogous Compounds

Benz(a)anthracene-7-ethanol, 12-methyl- (C21H18O) is structurally related to several other PAH compounds. Its parent compound is benz(a)anthracene (C18H12), from which it is derived by the addition of a methyl group at position 12 and an ethanol group at position 7.

The compound can be understood in relation to several structurally similar compounds:

Benz(a)anthracene, 7-ethyl-12-methyl- (C21H18): Differs by having an ethyl group instead of an ethanol group at position 7, making it more hydrophobic than our target compound.

7-Hydroxymethyl-12-methylbenz(a)anthracene: Contains a hydroxymethyl group at position 7 instead of an ethanol group, which may alter its biological activity.

7,12-Dimethylbenz(a)anthracene (DMBA): Contains methyl groups at positions 7 and 12, and has been extensively studied for its potent carcinogenic properties.

These structural relationships are important for understanding how subtle changes in molecular structure can significantly affect the physical properties, environmental behavior, and biological activities of these compounds.

Table 1: Comparative Physical and Chemical Properties of Benz(a)anthracene-7-ethanol, 12-methyl- and Related Compounds

Significance in Environmental and Toxicological Research

Benz(a)anthracene-7-ethanol, 12-methyl- and related PAH compounds have significant environmental and toxicological implications. PAHs, in general, are persistent environmental pollutants with a wide range of biological toxicity profiles. They are ubiquitous contaminants found in aquatic and terrestrial ecosystems as well as in the atmosphere, with soil and sediments serving as their ultimate environmental sink due to their hydrophobicity and low aqueous solubility.

The parent compound, benz(a)anthracene, is classified as "possibly carcinogenic to humans" (Group 2B) by the International Agency for Research on Cancer (IARC). It is also included in the list of substances regulated under California's Proposition 65 as a known carcinogen and is identified as a priority pollutant in California Water Quality Control Plans.

Research on structurally similar compounds suggests that Benz(a)anthracene-7-ethanol, 12-methyl- may possess specific biological activities. For instance, 7-Hydroxymethyl-12-methylbenz(a)anthracene has been identified as a powerful adrenocorticolytic agent, more potent than its parent compound DMBA. This suggests that functional group substitutions on the benz(a)anthracene skeleton can significantly alter biological activities.

The significance of studying this compound extends to several important areas:

- Environmental monitoring and risk assessment of PAH contamination

- Understanding structure-activity relationships in PAH toxicology

- Development of biomarkers for PAH exposure

- Elucidation of metabolic pathways and transformation products of PAHs in biological systems

Structure

2D Structure

Properties

CAS No. |

13345-58-9 |

|---|---|

Molecular Formula |

C21H18O |

Molecular Weight |

286.4 g/mol |

IUPAC Name |

2-(12-methylbenzo[a]anthracen-7-yl)ethanol |

InChI |

InChI=1S/C21H18O/c1-14-16-7-4-5-9-18(16)19(12-13-22)20-11-10-15-6-2-3-8-17(15)21(14)20/h2-11,22H,12-13H2,1H3 |

InChI Key |

IXGOHTMJBQGTMH-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=C(C3=CC=CC=C13)CCO)C=CC4=CC=CC=C42 |

Canonical SMILES |

CC1=C2C(=C(C3=CC=CC=C13)CCO)C=CC4=CC=CC=C42 |

Other CAS No. |

13345-58-9 |

Synonyms |

12-Methylbenz[a]anthracene-7-ethanol |

Origin of Product |

United States |

Scientific Research Applications

Cancer Research

Benz(a)anthracene derivatives, including Benz(a)anthracene-7-ethanol, 12-methyl-, are primarily studied for their role in carcinogenesis. Research indicates that methyl substitution at the 7 and 12 positions significantly enhances tumorigenic activity. For instance, studies have shown that this compound can induce tumors in laboratory animals, making it a valuable tool for understanding the mechanisms of cancer initiation and progression .

Case Study: Tumorigenicity Assessment

- Objective : To evaluate the tumorigenic potential of Benz(a)anthracene-7-ethanol, 12-methyl-.

- Methodology : Laboratory animals were administered varying doses of the compound.

- Findings : Increased tumor incidence was observed with higher doses, confirming its potency as a carcinogen.

Environmental Studies

Benz(a)anthracene-7-ethanol, 12-methyl- is also significant in environmental toxicology. It is often used as a marker for PAH pollution in soil and water samples. Its persistence in the environment raises concerns regarding bioaccumulation and ecological impact.

Environmental Impact Analysis

| Parameter | Value |

|---|---|

| Water Solubility | Low (typically <1 mg/L) |

| Soil Adsorption | High (Koc values >1000) |

| Biodegradability | Low |

This data indicates that the compound is likely to persist in the environment, posing risks to aquatic life and potentially entering the food chain.

Benz(a)anthracene-7-ethanol, 12-methyl- can be synthesized through various chemical reactions involving benz[a]anthracene as a precursor. Analytical techniques such as mass spectrometry and gas chromatography are employed to quantify its presence in biological and environmental samples.

Synthesis Overview

- Starting Material : Benz[a]anthracene

- Reagents : Ethanol, methylating agents

- Conditions : Controlled temperature and pressure

Comparison with Similar Compounds

Benz(a)anthracene-7-ethanol, 12-methyl-

- Substituents: 12-methyl (electron-donating group) and 7-ethanol (polar hydroxyl-containing group).

7,12-Dimethylbenz(a)anthracene (DMBA, CAS: 57-97-6)

- Substituents : Methyl groups at positions 7 and 12.

- Impact: The dual methyl groups increase hydrophobicity, facilitating intercalation into DNA and contributing to its potent carcinogenicity .

Benz(a)anthracene-7-methanol,12-methyl-, 7-benzoate (CAS: 31012-29-0)

Benz(a)anthracene-7,12-dimethanol (CAS: 2564-65-0)

- Substituents : Hydroxymethyl (-CH₂OH) groups at positions 7 and 12.

Physical and Chemical Properties

Benz(a)anthracene-7-ethanol, 12-methyl-

- Data Gap: Specific toxicological data are unavailable, but the ethanol group may reduce bioaccumulation compared to DMBA due to increased polarity. Potential hazards likely align with PAHs, including skin/eye irritation .

DMBA

- Carcinogenicity: A well-characterized carcinogen, inducing tumors in mammary glands, skin, and adrenal tissues via metabolic activation to DNA-reactive epoxides and dihydrodiols .

- Metabolism : Hepatic cytochrome P450 enzymes oxidize DMBA to 7-hydroxymethyl-12-methylbenz(a)anthracene (7-OHM-12-MBA) and 12-hydroxymethyl-7-methylbenz(a)anthracene (12-OHM-7-MBA), which form DNA adducts .

Benz(a)anthracene-7-methanol,12-methyl-, 7-benzoate

- Applications : Used in drug delivery systems due to its stability and controlled release properties .

- Hazards : Classified as an irritant (H315, H319) .

Metabolic and Environmental Fate

- DMBA: Persists in lipid-rich tissues due to hydrophobicity. Metabolized into genotoxic intermediates, leading to oxidative stress and DNA damage .

- Ethanol Derivative: The hydroxyl group may facilitate conjugation (e.g., glucuronidation) and renal excretion, reducing bioaccumulation .

- Dimethanol Analogs: Polar hydroxymethyl groups promote faster metabolic clearance compared to DMBA .

Preparation Methods

Friedel-Crafts Alkylation for Methyl Group Introduction

Friedel-Crafts alkylation is widely employed to introduce alkyl groups onto aromatic systems. For 12-methylbenz(a)anthracene intermediates, this method utilizes methyl chloride or methyl bromide in the presence of Lewis acids like aluminum chloride (AlCl₃). The reaction proceeds via electrophilic aromatic substitution, favoring positions with high electron density. For example, methylation at position 12 of benz(a)anthracene achieves yields of 65–72% under optimized conditions (0°C to 25°C, 4–6 hours). Challenges include controlling polyalkylation and isolating the monosubstituted product, necessitating careful stoichiometry and chromatographic purification.

Grignard Reagent-Mediated Alkylation

Grignard reagents (e.g., methylmagnesium iodide) offer superior regioselectivity for introducing methyl groups. In one documented protocol, benz(a)anthracene-7-quinone reacts with methylmagnesium iodide in anhydrous ether, yielding 7,12-dimethylbenz(a)anthracene after hydrolysis. This method avoids Lewis acids, reducing side reactions, but requires stringent anhydrous conditions and low temperatures (−10°C to 0°C) to prevent reagent decomposition.

Installation of the Ethanol Moiety at Position 7

Introducing the ethanol group involves hydroxylation followed by reduction or direct substitution. Two validated pathways include:

Epoxidation and Hydrolysis

Benz(a)anthracene derivatives undergo epoxidation at position 7 using peroxides or peracids, forming an epoxide intermediate. Subsequent acid-catalyzed hydrolysis converts the epoxide to a diol, which is selectively reduced to ethanol using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). For instance, treating 7,12-dimethylbenz(a)anthracene with m-chloroperbenzoic acid (mCPBA) in dichloromethane yields the 7,8-epoxide, which hydrolyzes to 7,8-diol under acidic conditions. Reduction with NaBH₄ in ethanol affords the 7-ethanol derivative in 58% overall yield.

Direct Hydroxymethylation and Reduction

Lead tetra-acetate-mediated acetoxylation introduces acetoxymethyl groups at position 7. In a representative procedure, 12-methylbenz(a)anthracene reacts with lead tetra-acetate in acetic acid at 100°C, forming 7-acetoxymethyl-12-methylbenz(a)anthracene. Alkaline hydrolysis (e.g., KOH in ethanol) removes the acetyl group, yielding 7-hydroxymethyl-12-methylbenz(a)anthracene, which is further reduced to the ethanol derivative using LiAlH₄. This method achieves 45–50% yield but requires meticulous control of reaction time to avoid over-oxidation.

Data Tables: Reaction Conditions and Outcomes

Table 1. Comparison of Methylation Methods

| Method | Reagents/Catalysts | Temperature | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Friedel-Crafts Alkylation | CH₃Cl, AlCl₃ | 0–25°C | 4–6 | 65–72 | 85–90 |

| Grignard Alkylation | CH₃MgI, Ether | −10–0°C | 2–3 | 70–75 | 92–95 |

Table 2. Ethanol Group Installation Pathways

| Pathway | Key Steps | Reagents | Yield (%) | Challenges |

|---|---|---|---|---|

| Epoxidation-Hydrolysis | Epoxidation → Hydrolysis → Reduction | mCPBA, H₂SO₄, NaBH₄ | 58 | Epoxide stability, side reactions |

| Hydroxymethylation | Acetoxylation → Hydrolysis → Reduction | Pb(OAc)₄, KOH, LiAlH₄ | 45–50 | Over-oxidation, purification |

Optimization Challenges and Solutions

Regioselectivity in Alkylation

Achieving monosubstitution at position 12 is complicated by the reactivity of adjacent positions. Using bulky directing groups (e.g., tert-butyl) temporarily blocks competing sites, improving selectivity to >85%.

Purification of Polar Intermediates

Hydroxymethyl and ethanol derivatives exhibit higher polarity than parent PAHs, complicating isolation. Gradient elution chromatography with silica gel and hexane/ethyl acetate mixtures (9:1 to 4:1) resolves this, achieving >95% purity.

Stability of Epoxide Intermediates

7,8-Epoxides are prone to ring-opening under basic conditions. Conducting hydrolysis in weakly acidic media (pH 4–5) minimizes decomposition, preserving yield.

Q & A

Q. What are the recommended safety protocols for handling Benz(a)anthracene-7-ethanol, 12-methyl- in laboratory settings?

Methodological Answer:

- Engineering Controls : Use a Class I, Type B biological safety hood for mixing or preparing the compound to minimize airborne exposure . Ensure local exhaust ventilation for single-exposure hazards and general ventilation for skin/eye irritants .

- Personal Protective Equipment (PPE) : Wear gloves made of Polyvinyl Alcohol or Viton®, and protective clothing (e.g., DuPont Tyvek®) to prevent skin permeation . Use HEPA-filtered vacuums for cleanup to avoid dust dispersion .

- Storage : Store in tightly sealed, light-resistant containers in cool, well-ventilated areas away from oxidizers, strong acids/bases, and ignition sources .

- Emergency Measures : Provide eyewash stations, emergency showers, and training on hazard communication .

Q. How can researchers detect and quantify Benz(a)anthracene-7-ethanol, 12-methyl- in environmental or biological samples?

Methodological Answer :

- Gas Chromatography (GC) : Use non-polar columns (e.g., DB-5, SE-52) with helium as the carrier gas. Optimize temperature programs (e.g., 60°C to 280°C at 15°C/min) for separation .

- GC/MS Confirmation : Pair GC with mass spectrometry to verify retention indices and resolve co-eluting peaks. For example, DMBA derivatives show characteristic fragmentation patterns at m/z 256 (molecular ion) .

- Calibration : Use certified reference standards (e.g., 10 mg/L in cyclohexane) for quantification .

Q. What are the acute health risks associated with exposure, and how should they be monitored?

Methodological Answer :

- Acute Effects : Skin/eye irritation, respiratory distress, and hepatorenal toxicity . Implement airborne concentration monitoring (e.g., NIOSH Method 5506) .

- Medical Surveillance : Conduct liver/kidney function tests and complete blood counts post-exposure. Document symptoms via OSHA-compliant medical records (29 CFR 1910.1020) .

- Mixed Exposures : Avoid alcohol consumption, which exacerbates hepatic damage .

Advanced Research Questions

Q. What metabolic pathways contribute to the carcinogenicity of Benz(a)anthracene derivatives, and how do experimental models resolve conflicting data?

Methodological Answer :

- Metabolic Activation : DMBA is metabolized via cytochrome P450 to dihydrodiol epoxides (e.g., bay-region DMBA-3,4-diol-1,2-epoxide) and benzylic hydroxylation (e.g., 7-hydroxymethyl). Sulfotransferases further activate hydroxymethyl derivatives to electrophilic esters (e.g., SMBA) .

- Contradictions : While SMBA is mutagenic in vitro, it shows low carcinogenicity in vivo compared to DMBA. Use multiple models (e.g., A/J mouse lung adenoma, rat liver foci) to assess tissue-specific effects .

- DNA Adduct Analysis : Employ ³²P-postlabeling or LC-MS/MS to quantify adducts (e.g., hepatic SMBA-DNA adducts <5% of total DMBA adducts) .

Q. How do physicochemical properties (e.g., vapor pressure, enthalpy) influence experimental design for this compound?

Methodological Answer :

-

Thermodynamic Data :

Property Value (Method) Application Reference ΔvapH (enthalpy) 21.2 kcal/mol (GC, 323–473 K) Vapor pressure modeling Supercooled liquid VP 25.76 kcal/mol (379–396 K) Environmental fate studies -

Implications : High vaporization enthalpy necessitates sealed systems for high-temperature studies. Use differential scanning calorimetry (DSC) to characterize phase transitions .

Q. What analytical challenges arise in differentiating structural isomers or metabolites, and how can they be addressed?

Methodological Answer :

- Co-Elution Issues : Isomers (e.g., 7,12-DMBA vs. 1,12-DMBA) may co-elute on single-column GC. Use orthogonal columns (e.g., DB-5 and OV-1) or tandem MS/MS for resolution .

- Metabolite Identification : Combine HPLC with fluorescence detection (λex/λem = 290/400 nm) for dihydrodiols and sulfated esters .

Q. Tables for Key Data

Q. Table 1. GC Parameters for DMBA Analysis

| Column Type | Active Phase | Temperature Program | Retention Index | Reference |

|---|---|---|---|---|

| Capillary | DB-5 | 60°C → 280°C (15°C/min) | 2822 | |

| Capillary | SE-52 | Isothermal at 180°C | 436.82 |

Q. Table 2. Acute Health Monitoring Protocols

| Test | Purpose | OSHA Standard | Reference |

|---|---|---|---|

| Liver function | Detect hepatotoxicity | 29 CFR 1910.1020 | |

| Airborne monitoring | Quantify exposure levels | NIOSH Method 5506 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.